1-Fmoc-3-azetidine acetic acid
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Overview
Description
1-Fmoc-3-azetidine acetic acid is a chemical compound with the molecular formula C20H19NO4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in peptide synthesis due to its unique structural properties. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect amino groups during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fmoc-3-azetidine acetic acid typically involves the alkylation of azetidine derivatives. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Fmoc-3-azetidine acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, often facilitated by the presence of the Fmoc protecting group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and organometallic reagents, often under basic conditions.
Oxidation and Reduction: Typical oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride may be used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted azetidine derivatives .
Scientific Research Applications
1-Fmoc-3-azetidine acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fmoc-3-azetidine acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the azetidine ring during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to build the desired peptide chain .
Comparison with Similar Compounds
1-Fmoc-azetidine-3-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
1-Fmoc-2-azetidinecarboxylic acid: Another derivative with the carboxylic acid group at a different position.
Uniqueness: 1-Fmoc-3-azetidine acetic acid is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other azetidine derivatives. Its use of the Fmoc protecting group also makes it particularly valuable in peptide synthesis .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)9-13-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRHXPLYZMPRAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959236-89-6 |
Source
|
Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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